molecular formula C12H11N3O2S B2974306 N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 110196-91-3

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B2974306
CAS RN: 110196-91-3
M. Wt: 261.3
InChI Key: DLMNQQBXDYRYHX-UHFFFAOYSA-N
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Description

“N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide” is a chemical compound . It is similar to “4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide” which has a molecular weight of 279.29 .


Synthesis Analysis

The synthesis of similar compounds often involves reactions starting from benzoic acid or its derivatives and amine derivatives . The products are usually purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Direct condensation of carboxylic acids and amines in the presence of certain catalysts under ultrasonic irradiation has also been reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using semi-experimental AM1 calculations . The most stable conformation is used in further analyses .


Chemical Reactions Analysis

Benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Anticancer Properties

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide and its derivatives have shown promise in anticancer research. A study highlighted the synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which exhibited significant anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds displayed GI50 values comparable to standard drugs like Adriamycin, indicating their potential as effective anticancer agents (Tiwari et al., 2017). Another study synthesized and evaluated the anticancer activity of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

Photophysical Properties

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide derivatives have been used to synthesize novel fluorescent complexes. These compounds, particularly N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, demonstrated excellent photophysical properties such as large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect. This suggests potential applications in the development of new fluorescent materials and dyes (Zhang et al., 2017).

Antimicrobial Activity

Studies have also explored the antimicrobial potential of thiadiazole benzamide derivatives. For instance, a series of 2-phenylamino-thiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these molecules surpassed the efficacy of reference drugs, indicating their potential as new antimicrobial agents (Bikobo et al., 2017).

Nematocidal Activity

In addition, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown effective nematocidal activity. Certain compounds in this category were more effective than commercial nematicides like Tioxazafen, suggesting their potential use in agriculture and pest control (Liu et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8(16)7-10-13-12(18-15-10)14-11(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNQQBXDYRYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

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